7-Nitro-3,4-dihydro-1H-quinoxalin-2-one
Overview
Description
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound with the molecular formula C8H7N3O31. It is also known by other names such as 7-NITRO-3,4-DIHYDRO-1H-QUINOXALIN-2-ONE, 7-NITRO-3,4-DIHYDROQUINOXALIN-2 (1H)-ONE, and 7-NITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE1.
Synthesis Analysis
The synthesis of quinoxalin-2 (1H)-ones, including 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one, has been a subject of research. A review provides an overview of the synthesis of quinoxalin-2 (1H)-ones, focusing on the most recent contributions2. Another study presents an efficient synthesis of 3,4-dihydro-1H-quinoxalin-2-ones3.Molecular Structure Analysis
The molecular structure of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one includes a quinoxalin-2-one core with a nitro group at the 7-position1. The InChI string representation of the molecule is InChI=1S/C8H7N3O3/c12-8-4-9-6-2-1-5 (11 (13)14)3-7 (6)10-8/h1-3,9H,4H2, (H,10,12)
1.
Chemical Reactions Analysis
While specific chemical reactions involving 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one are not detailed in the search results, the compound is likely to participate in reactions typical of nitro compounds and quinoxalinones.Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.16 g/mol1. It has a topological polar surface area of 87 Ų and a complexity of 2631. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors1.Scientific Research Applications
Synthesis and Chemical Properties
- Quinoxaline N-oxides have been synthesized and converted into various derivatives, including 1,5-dihydro-3-trifluoromethylpyridazino[3,4-b]quinoxalin-4-ols, which have potential applications in organic synthesis and chemical research (Kurasawa et al., 2002).
- Another study highlights the synthesis of quinoxaline derivatives with potential use in the development of fluorescent whiteners for polyester fibers (Rangnekar & Tagdiwala, 1986).
Neuroprotection and Neuroscience
- 7-Nitro-quinoxaline derivatives have been studied for their neuroprotective properties, particularly against cerebral ischemia (Sheardown et al., 1990).
- A compound, 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione, was found to be a potent antagonist for the AMPA receptor, which could be relevant in neuroscience research (Ohmori et al., 1994).
Biomedical Applications
- 7-Nitro-quinoxaline derivatives have been explored for their potential cytotoxic activity, which could have implications in cancer research (Monge et al., 1994).
- The study of quinoxaline derivatives for antibacterial applications has also been conducted, which could contribute to the development of new antimicrobial agents (Karna, 2019).
Advanced Materials and Detection Methods
- The synthesis of quinoxaline derivatives for the detection of nitroaromatics, with applications in sensing technologies, has been researched (Fu et al., 2018).
Safety And Hazards
Specific safety and hazard information for 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is not available in the search results. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing the compound.
Future Directions
The future directions for the study of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one and related compounds could include further exploration of their synthesis, their physical and chemical properties, and their potential applications. For instance, their fluorescence properties and potential applications in chemosensing and biosensing are areas of ongoing research2.
properties
IUPAC Name |
7-nitro-3,4-dihydro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,9H,4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCQCJQHUFFBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601216 | |
Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one | |
CAS RN |
5310-52-1 | |
Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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